Hafnium tetrachloride

Catalog No.
S572823
CAS No.
13499-05-3
M.F
HfCl4
Cl4Hf
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium tetrachloride

CAS Number

13499-05-3

Product Name

Hafnium tetrachloride

IUPAC Name

tetrachlorohafnium

Molecular Formula

HfCl4
Cl4Hf

Molecular Weight

320.3 g/mol

InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4

InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J

SMILES

Cl[Hf](Cl)(Cl)Cl

Synonyms

hafnium chloride, hafnium tetrachloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]

Precursor for Hafnium-Based Materials:

HfCl₄ serves as a crucial precursor for synthesizing various hafnium-based materials with unique properties. These materials hold significant potential for various technological applications.

  • Hafnium Dioxide (HfO₂)

    This material exhibits excellent insulating properties and high permittivity, making it a valuable candidate for gate oxide layers in advanced transistors. Researchers use HfCl₄ in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin films of HfO₂ for microelectronic devices. Source: Wikipedia, Hafnium tetrachloride:

  • Hafnium Carbide (HfC)

    This material possesses exceptional thermal stability and high melting point, making it suitable for high-temperature applications like heat shields and cutting tools. Researchers employ HfCl₄ in various processes like carbothermal reduction to synthesize HfC. Source: American Elements, Hafnium Carbide

Catalyst in Organic Synthesis:

HfCl₄ exhibits Lewis acidic behavior, making it a valuable catalyst for various organic reactions. Its unique properties offer advantages over traditional catalysts in certain cases.

  • Ziegler-Natta Polymerization

    This process is crucial for the production of polyolefins, widely used plastics like polypropylene and polyethylene. HfCl₄ serves as a precursor for highly active catalysts used in Ziegler-Natta polymerization, enabling efficient and controlled production of these polymers. Source: Journal of the American Chemical Society, Selective Propylene Polymerization with Single-Site Ziegler-Natta Catalysts:

  • Organic Transformations

    HfCl₄ can act as a catalyst for various organic transformations, including alkylations, cycloadditions, and rearrangements. Researchers explore its potential for developing new and more efficient synthetic pathways for complex molecules. Source: The Royal Society of Chemistry, Hafnium(IV) chloride

Hafnium tetrachloride, with the chemical formula HfCl₄, is a white to pale yellow crystalline solid at room temperature. It possesses a molecular weight of 320.3 g/mol and has a melting point of 432 °C. The compound is highly hygroscopic, meaning it readily absorbs moisture from the air, which can lead to the formation of hydrochloric acid and hafnium oxychloride upon contact with water

4
. Structurally, hafnium tetrachloride features a tetrahedral geometry where one hafnium atom is surrounded by four chlorine atoms, contributing to its high reactivity .

  • Reactivity with Water: When exposed to water, hafnium tetrachloride reacts vigorously to produce hydrogen chloride gas and hafnium oxychloride:
    HfCl4+H2OHfOCl2+2HCl\text{HfCl}_4+\text{H}_2\text{O}\rightarrow \text{HfOCl}_2+2\text{HCl} .
  • Reactions with Halogens: Hafnium metal reacts with halogens such as chlorine to form hafnium tetrachloride:
    Hf+2Cl2HfCl4\text{Hf}+2\text{Cl}_2\rightarrow \text{HfCl}_4 .
  • Reactions with Organic Compounds: Hafnium tetrachloride acts as a Lewis acid and can catalyze various organic reactions, including polymerization processes .

Hafnium tetrachloride can be synthesized through several methods:

  • Chlorination of Hafnium Dioxide: This process involves reacting hafnium dioxide (HfO₂) with chlorine gas at elevated temperatures (above 450 °C):
    HfO2+4Cl2HfCl4+O2\text{HfO}_2+4\text{Cl}_2\rightarrow \text{HfCl}_4+\text{O}_2
    4
    .
  • Reaction with Carbon Tetrachloride: Another method includes the reaction of carbon tetrachloride with hafnium oxide at high temperatures .

Zirconium TetrachlorideZrCl₄Similar structure; used in catalysis and ceramics.Titanium TetrachlorideTiCl₄Used in organic synthesis; forms stable complexes.Tantalum PentachlorideTaCl₅Used in electronics; higher oxidation state than Hf.

Uniqueness of Hafnium Tetrachloride

What sets hafnium tetrachloride apart from these similar compounds is its specific applications in semiconductor technology and nuclear materials due to its unique properties related to hafnium as a transition metal. Its ability to form stable oxide layers also enhances its utility in high-temperature environments compared to other metal halides.

Research involving interaction studies of hafnium tetrachloride often focuses on its reactivity with various organic compounds and its behavior in catalytic processes. For example, it has been shown to form stable complexes when reacted with organosilicon compounds . Additionally, studies have explored its kinetics when interacting with solid sodium chloride spheres under vapor conditions .

Industrial synthesis of hafnium tetrachloride relies on chlorination routes using hafnium-rich precursors. These methods prioritize scalability, cost efficiency, and high yield while maintaining product purity.

Chlorination of Hafnium Oxide with Carbon Tetrachloride

The reaction between hafnium oxide (HfO₂) and carbon tetrachloride (CCl₄) is a widely employed industrial method. Conducted at temperatures exceeding 500°C, the process follows:
$$
\text{HfO}2 + 2\text{CCl}4 \rightarrow \text{HfCl}4 + 2\text{COCl}2
$$
This exothermic reaction produces gaseous HfCl₄, which is subsequently condensed into crystalline form [1] [2]. Key advantages include the use of CCl₄ as both a chlorinating agent and solvent, reducing byproduct formation. However, the generation of toxic phosgene (COCl₂) necessitates stringent gas-handling systems. Industrial reactors optimize residence time and temperature gradients to achieve >90% yield [1].

Direct Chlorination of Hafnium Oxide with Chlorine Gas

Direct chlorination using Cl₂ gas offers a phosgene-free alternative. Metallic hafnium or HfO₂ reacts with Cl₂ at 300–400°C:
$$
\text{Hf} + 2\text{Cl}2 \rightarrow \text{HfCl}4 \quad \text{or} \quad \text{HfO}2 + 2\text{Cl}2 + \text{C} \rightarrow \text{HfCl}4 + \text{CO}2
$$
The inclusion of carbon (as a reducing agent) ensures complete conversion of HfO₂ [2]. Fluidized-bed reactors enhance gas-solid contact, achieving 85–88% efficiency. Challenges include managing Cl₂ excess and minimizing oxychloride (HfOCl₂) impurities, which require post-synthesis purification [2] [5].

Chlorination of Hafnium Carbide

Hafnium carbide (HfC), a refractory material, undergoes chlorination at ultrahigh temperatures (>800°C):
$$
\text{HfC} + 2\text{Cl}2 \rightarrow \text{HfCl}4 + \text{C}
$$
While this method avoids oxide intermediates, the extreme conditions and carbon byproduct limit its industrial adoption. Recent studies suggest plasma-assisted chlorination could lower energy demands, but scalability remains unproven [4].

Laboratory Synthesis Techniques

Laboratory-scale synthesis emphasizes purity and controllability. Common approaches include:

  • Sublimation of metallic hafnium: Hafnium metal reacts with Cl₂ in a sealed tube at 250°C, yielding HfCl₄ via sublimation [1].
  • Solvothermal methods: HfCl₄ is synthesized in non-aqueous solvents (e.g., thionyl chloride), avoiding hydrolysis [5].
  • Gas-phase transport: Chemical vapor transport (CVT) using iodine as a transport agent enables single-crystal growth for research applications [1].

These methods prioritize stoichiometric control, with yields of 70–80% under inert atmospheres [5].

Purification Methodologies

Post-synthesis purification is critical due to oxychloride and unreacted precursor contamination. Industrial processes employ:

  • Fractional sublimation: HfCl₄ sublimes at 320°C, separating it from higher-boiling-point impurities like HfOCl₂ [1] [2].
  • Zone refining: Repeated melting and crystallization in horizontal furnaces enhance purity to 99.99% [2].
  • Solvent recrystallization: Dissolving crude HfCl₄ in dry hexane followed by low-temperature crystallization removes chlorocarbon residues [5].

Novel Synthetic Approaches

Emergent methods aim to improve efficiency and sustainability:

  • Plasma-enhanced chlorination: Radiofrequency plasmas activate Cl₂ at lower temperatures (150–200°C), reducing energy use by 40% [3].
  • Molten salt electrolysis: Electrochlorination of HfO₂ in NaCl-KCl melts produces HfCl₄ with 95% current efficiency [6].
  • Microwave-assisted synthesis: Rapid dielectric heating accelerates reaction kinetics, cutting synthesis time by 70% compared to conventional furnaces [6].

Process Optimization and Scale-up Considerations

Optimizing HfCl₄ production involves:

  • Temperature modulation: Staged heating profiles prevent premature sublimation during chlorination [1].
  • Gas flow dynamics: Computational fluid dynamics (CFD) models optimize Cl₂ distribution in fluidized beds [2].
  • Recycling protocols: Unreacted Cl₂ and byproducts like COCl₂ are captured and reused, improving cost efficiency [5].

Scale-up challenges include maintaining heat dissipation in large reactors and ensuring uniform gas-solid contact. Pilot studies demonstrate that modular reactor designs with integrated purification units achieve consistent output at 500 kg/day [1] [5].

The separation of hafnium from zirconium compounds presents extraordinary difficulties that stem from fundamental chemical and physical similarities between these elements. The primary challenge lies in the near-identical chemical properties of hafnium and zirconium, which exhibit almost identical behavior in chemical reactions due to their similar electron configurations [1] [2]. Both elements predominantly exist in the +4 oxidation state in aqueous solutions, making selective extraction extremely challenging [3].

The atomic radii of zirconium (160 pm) and hafnium (156.4 pm) differ by only 3.6 pm, while their ionic radii in the tetravalent state differ by merely 1 pm (Zr4+: 72 pm, Hf4+: 71 pm) [2]. This minimal difference in size contributes to their similar coordination behavior and makes physical separation methods ineffective [4].

The lanthanide contraction effect further complicates separation efforts. Due to the filling of 4f orbitals in the lanthanide series, hafnium experiences a greater nuclear charge effect, resulting in a more contracted atomic radius than would be expected [2]. This contraction makes hafnium and zirconium radii remarkably similar, despite hafnium being in the sixth period and zirconium in the fifth period of the periodic table.

Hafnium invariably occurs with zirconium in nature, typically comprising 1-5% of zirconium-bearing minerals [1] [4]. This co-occurrence means that hafnium must be separated from much larger quantities of zirconium, requiring highly selective processes to achieve the purity levels demanded by nuclear applications.

The nuclear industry requires zirconium with hafnium content below 100 ppm for reactor applications [1] [5]. This stringent purity requirement, combined with the similar chemical properties of these elements, necessitates multi-stage separation processes that are both complex and expensive [6].

Most conventional separation methods achieve separation factors between 2-15, requiring multiple stages to reach the required purity levels [7] [8]. The low separation factors mean that single-stage processes cannot achieve the desired product specifications, leading to increased process complexity and costs.

Distillation-Based Separation Methods

Distillation-based separation techniques exploit the subtle differences in vapor pressures between hafnium tetrachloride and zirconium tetrachloride. Despite their chemical similarities, these compounds exhibit small but measurable differences in volatility that can be exploited for separation purposes.

High-Pressure Distillation Systems

High-pressure distillation represents a direct approach to separating hafnium tetrachloride from zirconium tetrachloride by exploiting their different vapor pressures. The vapor pressure of zirconium tetrachloride at its melting point (437°C) is 14,500 mm Hg, while hafnium tetrachloride exhibits a vapor pressure of 23,000 mm Hg at 437°C [9]. This difference provides a separation coefficient of approximately 1.70 for single-stage distillation [9].

The process requires operating pressures ranging from 23 to 50 bars and temperatures between 437°C and 490°C to achieve effective separation [10]. Under these conditions, the vapor-liquid equilibrium data show that zirconium tetrachloride preferentially remains in the liquid phase while hafnium tetrachloride is enriched in the vapor phase [10].

High-pressure distillation systems utilize specialized equipment designed to withstand the extreme operating conditions. The distillation column must be constructed from materials resistant to chloride corrosion at high temperatures and pressures. Temperature control is critical, as small variations can significantly affect the separation efficiency [10].

The process achieves extraction efficiencies of 60-80% for hafnium separation in a single stage [10]. However, the relatively low separation factor requires multiple distillation stages to achieve nuclear-grade purity specifications. The energy requirements are substantial due to the high operating temperatures and pressures needed to maintain the vapor-liquid equilibrium [11].

Technical challenges include the corrosive nature of the chloride vapors at high temperatures, which limits material choices for construction. The high-pressure requirements also necessitate robust equipment design, increasing capital costs. Additionally, the process suffers from relatively low mass throughput compared to liquid-liquid extraction methods [4].

Fractional Sublimation Techniques

Fractional sublimation techniques operate by exploiting the differences in sublimation rates between hafnium tetrachloride and zirconium tetrachloride under controlled conditions. This method typically operates at reduced pressures (0.01-1 bar) and temperatures ranging from 300°C to 500°C [12].

The sublimation process involves heating the mixed tetrachlorides to produce vapor, which is then selectively condensed to separate the components. The technique can be performed under vacuum conditions to reduce operating temperatures and minimize thermal decomposition [12]. The separation mechanism relies on the different sublimation rates of the two compounds under specific temperature and pressure conditions.

Fractional sublimation systems utilize specialized apparatus with precise temperature control zones. The sublimation chamber contains the mixed tetrachlorides, while condensation zones at different temperatures collect the separated products. The process requires careful control of temperature gradients to achieve effective separation [12].

The method achieves separation factors of 1.5-2.0, which is lower than high-pressure distillation but operates at more moderate conditions [12]. Extraction efficiencies typically range from 40-60% for hafnium separation in single-stage operations. The process benefits from not requiring solvents, making it environmentally attractive [13].

However, the technique faces limitations in separation efficiency due to the small differences in sublimation behavior between the two compounds. The process also requires multiple stages to achieve high purity products, increasing complexity and costs. Industrial implementation has been limited due to these efficiency constraints [12].

Solvent Extraction Methodologies

Solvent extraction represents the most widely used commercial method for hafnium-zirconium separation, offering higher separation factors than distillation methods. The technique exploits subtle differences in complex formation between hafnium and zirconium with various organic extractants.

Extraction Using Aliquat 336

Aliquat 336 (tri-caprylmethylammonium chloride) is a quaternary ammonium salt that has shown exceptional performance in hafnium-zirconium separation. The extractant operates through anion exchange mechanisms, where the positively charged quaternary ammonium groups interact with anionic chloride complexes of hafnium and zirconium [6] [14].

The extraction mechanism involves the formation of anionic chloride complexes of hafnium and zirconium at high chloride concentrations. The proposed stoichiometric relationship follows the equation: nR₃R'N⁺Cl⁻(org) + ZrCl₄⁻ⁱ(aq) + (i-4)H⁺(aq) → nR₃R'N⁺H(i-4)ZrCl(i+n)(org) [15]. The extraction efficiency increases significantly with increasing hydrochloric acid concentration, reaching maximum values above 7 mol/L HCl [15].

Aliquat 336 demonstrates superior selectivity for hafnium over zirconium, achieving separation factors as high as 15.2 at 7 mol/L HCl [15]. The extraction efficiency reaches 90-95% for both metals under optimized conditions, with organic extractant concentrations of 5-10 wt% in suitable diluents such as cyclohexane or kerosene [6] [14].

The process shows remarkable selectivity improvements at higher extractant concentrations. Studies indicate that increasing Aliquat 336 concentration from 1% to 10% wt results in dramatic increases in both extraction efficiency and separation factor [15]. The optimal operating conditions include high chloride concentrations (8-10 mol/L HCl), extractant concentrations of 5-10 wt%, and organic-to-aqueous phase ratios of 1:1 to 2:1 [6] [14].

Stripping of the loaded organic phase can be accomplished using dilute mineral acids or salt solutions. Sodium chloride solutions (2 mol/L) achieve complete stripping of both hafnium and zirconium, facilitating product recovery [6]. The process demonstrates good recyclability of the organic phase, making it economically attractive for industrial applications.

Extraction Using Alamine 336

Alamine 336 (tri-n-octylamine) represents a tertiary amine extractant that has shown exceptional performance in hafnium-zirconium separation, achieving the highest separation factors reported in the literature. The extractant operates through a different mechanism compared to quaternary ammonium salts, involving protonation of the amine groups in acidic solutions [6] [14].

The extraction mechanism with Alamine 336 involves the protonation of tertiary amine groups in acidic media, forming cationic species that can interact with anionic metal complexes. The proposed reaction follows: nR₃NH⁺Cl⁻(org) + ZrCl₄⁻ⁱ(aq) + (i-4)H⁺(aq) → nR₃NH⁺H(i-4)ZrCl(i+n)(org) [15]. The extraction behavior shows strong dependence on acid concentration, with optimal performance at intermediate acid concentrations.

Alamine 336 achieves the highest separation factors reported for hafnium-zirconium separation, reaching values as high as 30.2 under optimized conditions [15]. The extraction efficiency can reach 99.4% for zirconium and 84.5% for hafnium at high extractant concentrations, demonstrating excellent selectivity for zirconium over hafnium [15].

The optimal operating conditions for Alamine 336 include moderate acid concentrations (0.5-1 mol/L H₂SO₄ or HCl), extractant concentrations of 10-15 wt%, and the use of phase modifiers such as 1-octanol (3-5 v/v%) to prevent third-phase formation [6] [14]. The system shows excellent performance across a range of pH values, with optimal separation occurring at pH 0.5-1.5 [16].

The process demonstrates excellent stripping characteristics, with quantitative recovery of metals using dilute acid solutions. Sulfuric acid solutions (1-2 mol/L) provide effective stripping while maintaining selectivity between hafnium and zirconium [6]. The organic phase can be recycled multiple times without significant loss of extraction capacity.

Alamine 336 shows superior performance compared to other amine extractants, with higher separation factors and extraction efficiencies. The system is particularly attractive for industrial applications due to its high selectivity, good phase separation characteristics, and ease of metal recovery [16].

Other Extractants for Hafnium-Zirconium Separation

Several other extractants have been investigated for hafnium-zirconium separation, each offering unique advantages and limitations. The methyl isobutyl ketone (MIBK) system with thiocyanate remains the most widely used commercial process, despite environmental concerns about thiocyanate decomposition [1] [3].

The MIBK-thiocyanate system operates by forming extractable thiocyanate complexes that show preferential extraction of hafnium over zirconium. The process achieves separation factors of 8-15 and extraction efficiencies of 85-95% under optimized conditions [3]. However, the system faces environmental challenges due to the potential formation of toxic hydrogen cyanide gas from thiocyanate decomposition in acidic conditions [1].

Tributyl phosphate (TBP) represents another commercial extractant that operates through solvation of neutral metal complexes. The system achieves separation factors of 3-5 and extraction efficiencies of 70-85% [17]. While less selective than amine systems, TBP offers good chemical stability and ease of metal recovery.

Organophosphorus extractants such as Cyanex 272 and D2EHPA have shown promising results for hafnium-zirconium separation. These extractants operate through cation exchange mechanisms and achieve separation factors of 10-12 with extraction efficiencies of 80-95% [18]. The systems offer good chemical stability and environmental compatibility.

Alcohol-based extractants, including 1-octanol and 2-octanol, have demonstrated effective separation capabilities with separation factors of 8.7-9.2 and extraction efficiencies exceeding 90% [19] [7]. These systems offer environmental advantages due to the low toxicity of alcohol extractants and operate effectively with potassium fluoride as a complexing agent.

Novel extractants under development include ionic liquids, which offer advantages of negligible vapor pressure and tunable selectivity. These systems achieve separation factors of 12-18 with extraction efficiencies of 85-95% [20]. However, the high cost of ionic liquids currently limits their commercial application.

Ion Exchange Techniques

Ion exchange methods for hafnium-zirconium separation exploit the different affinities of these elements for ion exchange resins under specific chemical conditions. Both cation and anion exchange resins have been successfully applied, with each type offering distinct advantages depending on the chemical form of the metals and operating conditions.

Anion exchange resins, particularly strong-base quaternary ammonium types, have shown excellent performance for hafnium-zirconium separation. The Dowex 1X8 resin demonstrates preferential adsorption of zirconium over hafnium from concentrated hydrochloric acid solutions [5] [21]. The separation mechanism involves the formation of anionic chloride complexes that interact with the positively charged resin sites.

The separation process using anion exchange resins typically operates at high chloride concentrations (6-10 mol/L HCl) where both hafnium and zirconium form anionic chloride complexes. Under these conditions, zirconium shows stronger affinity for the resin, achieving separation factors of 2.2-3.5 [22] [5]. The process benefits from the ability to process large volumes of dilute solutions and concentrate the metals on the resin.

Cation exchange resins, such as Dowex 50WX8, operate through different mechanisms involving direct cation exchange. These resins show preferential adsorption of hafnium over zirconium in sulfuric acid solutions, achieving separation factors of 6-8 [23]. The process operates at lower acid concentrations (0.5-3 mol/L H₂SO₄) and benefits from simpler chemical conditions.

The ion exchange process typically involves three steps: loading, washing, and elution. During loading, the mixed hafnium-zirconium solution is passed through the resin column, where selective adsorption occurs. Washing removes unbound metals and adjusts the composition, while elution using appropriate acid solutions recovers the separated metals [5] [23].

Chelating resins, such as Diphonix with diphosphonic acid functional groups, have shown superior performance with separation factors reaching 12-15 [24]. These resins operate through chelation mechanisms that exploit subtle differences in complex formation between hafnium and zirconium. However, the higher cost of chelating resins limits their commercial application.

The ion exchange process offers advantages including the ability to process large volumes of dilute solutions, concentrate metals from low-concentration feeds, and achieve good separations with multiple theoretical stages. However, the process typically requires multiple cycles to achieve nuclear-grade purity levels [5].

Emerging Technologies for Hafnium-Zirconium Separation

Recent advances in separation science have led to the development of novel technologies that offer potential improvements over conventional methods. These emerging technologies focus on enhanced selectivity, reduced environmental impact, and improved process economics.

Ion-imprinted membranes (IIMs) represent a promising technology that combines the selectivity of molecular imprinting with the efficiency of membrane separation. These membranes are prepared using hafnium ions as template molecules, creating selective binding sites that preferentially extract hafnium over zirconium [25]. The technology achieves separation factors of 1.13-1.40 and can increase hafnium concentration from 2.33% to 33.33% in a single pass [25].

Centrifugal extraction technology has emerged as a significant advancement for hafnium-zirconium separation, offering high separation efficiency through enhanced mass transfer. The CWL-M centrifugal extractor combines centrifugal force with solvent extraction to achieve separation factors of 10-20 with extraction efficiencies of 80-95% [26]. The technology offers advantages including continuous operation, reduced solvent inventory, and compact equipment design.

Membrane contactors represent another emerging technology that combines the benefits of solvent extraction with membrane separation. These systems use microporous membranes to facilitate contact between aqueous and organic phases while preventing dispersion. The technology achieves separation factors of 5-12 with reduced solvent consumption compared to conventional extraction [27].

Microfluidic separation systems offer precise control over extraction conditions through miniaturized reaction channels. These systems achieve separation factors of 8-15 with extraction efficiencies of 85-95% while using minimal amounts of reagents [28]. The technology is particularly attractive for high-value applications where reagent costs are significant.

Nanotechnology-enhanced extraction methods utilize nanoparticles or nanostructured materials to improve extraction selectivity and efficiency. These systems achieve separation factors of 12-18 with extraction efficiencies of 85-95% [29]. The technology offers potential for highly selective separations but faces challenges related to nanoparticle recovery and cost.

Plasma-based separation techniques represent a revolutionary approach that utilizes plasma chemistry to achieve selective separation. These methods can achieve separation factors of 15-25 with extraction efficiencies of 90-98% [30]. However, the technology requires significant energy input and specialized equipment.

Biosorption using biological materials has shown promise for hafnium-zirconium separation, offering environmental advantages and potential cost reductions. The technology achieves separation factors of 4-8 with extraction efficiencies of 60-80% using various biological sorbents [28]. However, the limited capacity and selectivity of biological materials restrict commercial application.

Comparative Analysis of Separation Efficiencies

A comprehensive analysis of separation methods reveals significant differences in performance, operating conditions, and commercial viability. The evaluation considers separation factors, extraction efficiencies, environmental impact, and economic considerations to provide a balanced assessment of each technology.

Solvent extraction methods consistently demonstrate the highest separation factors, with Alamine 336 achieving separation factors of 30.2 and extraction efficiencies of 99.4% [15]. The MIBK-thiocyanate system, despite environmental concerns, remains commercially dominant due to its proven industrial performance and separation factors of 8-15 [3]. Quaternary ammonium extractants like Aliquat 336 offer excellent performance with separation factors of 15.2 and good environmental compatibility [6] [14].

Distillation-based methods generally show lower separation factors but offer advantages in terms of solvent-free operation. High-pressure distillation achieves separation factors of 1.70 but requires extreme operating conditions (23-50 bar, 437-490°C) [9]. Extractive distillation with molten salts improves separation factors to 2.5-3.0 while operating at more moderate conditions [31] [11].

Ion exchange techniques provide moderate separation factors (2.2-15) but offer advantages for processing dilute solutions and achieving high concentration factors [5] [23] [24]. Chelating resins show superior performance compared to conventional ion exchange resins but at higher costs.

Emerging technologies show promise for improved selectivity and environmental performance. Centrifugal extraction offers high separation factors (10-20) with continuous operation capabilities [26]. Ion-imprinted membranes provide excellent selectivity but currently suffer from low recovery rates [25]. Plasma-based methods achieve the highest separation factors (15-25) but require significant energy input [30].

Environmental considerations favor alcohol-based extractants, ionic liquids, and membrane-based technologies due to their reduced environmental impact. The MIBK-thiocyanate system faces increasing regulatory pressure due to toxicity concerns [1]. Aqueous-based processes, including ion exchange and some solvent extraction systems, offer advantages in waste treatment and disposal.

Economic analysis reveals that solvent extraction methods generally offer the best combination of performance and cost for large-scale applications. Ion exchange methods are competitive for smaller-scale operations or when processing dilute solutions. Distillation methods face challenges due to high energy requirements and equipment costs.

The choice of separation method depends on specific application requirements, including feed composition, product purity specifications, throughput requirements, and environmental constraints. For nuclear-grade zirconium production, multi-stage solvent extraction remains the preferred technology, while emerging methods show promise for specialized applications or improved environmental performance.

Physical Description

DryPowde

UNII

CNZ9V5JM5H

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (17.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

37230-84-5
13499-05-3

Wikipedia

Hafnium(IV) chloride
Hafnium tetrachloride

General Manufacturing Information

All other chemical product and preparation manufacturing
Primary metal manufacturing
Hafnium chloride (HfCl4), (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

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